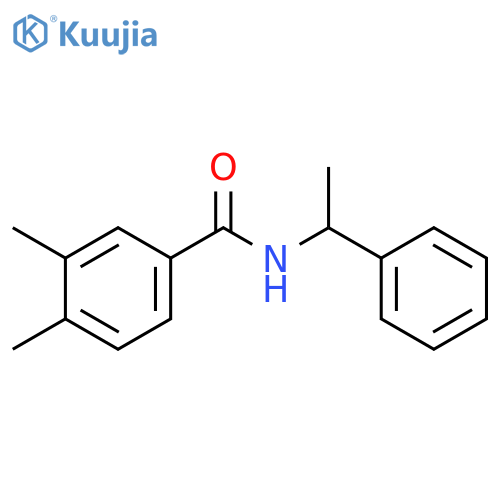

Cas no 313516-46-0 (3,4-dimethyl-N-(1-phenylethyl)benzamide)

313516-46-0 structure

商品名:3,4-dimethyl-N-(1-phenylethyl)benzamide

CAS番号:313516-46-0

MF:C17H19NO

メガワット:253.339

CID:3068164

3,4-dimethyl-N-(1-phenylethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0347-3116-1mg |

3,4-dimethyl-N-(1-phenylethyl)benzamide |

313516-46-0 | 90%+ | 1mg |

$54.0 | 2023-04-20 | |

| Life Chemicals | F0347-3116-10μmol |

3,4-dimethyl-N-(1-phenylethyl)benzamide |

313516-46-0 | 90%+ | 10μl |

$69.0 | 2023-04-20 | |

| Life Chemicals | F0347-3116-75mg |

3,4-dimethyl-N-(1-phenylethyl)benzamide |

313516-46-0 | 90%+ | 75mg |

$208.0 | 2023-04-20 | |

| Life Chemicals | F0347-3116-15mg |

3,4-dimethyl-N-(1-phenylethyl)benzamide |

313516-46-0 | 90%+ | 15mg |

$89.0 | 2023-04-20 | |

| Life Chemicals | F0347-3116-3mg |

3,4-dimethyl-N-(1-phenylethyl)benzamide |

313516-46-0 | 90%+ | 3mg |

$63.0 | 2023-04-20 | |

| Life Chemicals | F0347-3116-5μmol |

3,4-dimethyl-N-(1-phenylethyl)benzamide |

313516-46-0 | 90%+ | 5μl |

$63.0 | 2023-04-20 | |

| Life Chemicals | F0347-3116-30mg |

3,4-dimethyl-N-(1-phenylethyl)benzamide |

313516-46-0 | 90%+ | 30mg |

$119.0 | 2023-04-20 | |

| Life Chemicals | F0347-3116-50mg |

3,4-dimethyl-N-(1-phenylethyl)benzamide |

313516-46-0 | 90%+ | 50mg |

$160.0 | 2023-04-20 | |

| Life Chemicals | F0347-3116-20mg |

3,4-dimethyl-N-(1-phenylethyl)benzamide |

313516-46-0 | 90%+ | 20mg |

$99.0 | 2023-04-20 | |

| Life Chemicals | F0347-3116-25mg |

3,4-dimethyl-N-(1-phenylethyl)benzamide |

313516-46-0 | 90%+ | 25mg |

$109.0 | 2023-04-20 |

3,4-dimethyl-N-(1-phenylethyl)benzamide 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

313516-46-0 (3,4-dimethyl-N-(1-phenylethyl)benzamide) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量